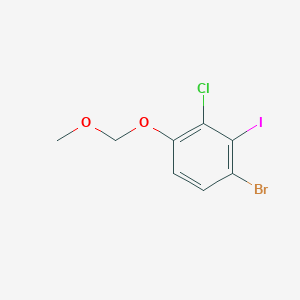

4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene

Description

4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene is a polyhalogenated benzene derivative featuring bromine (position 4), chlorine (position 2), iodine (position 3), and a methoxymethoxy (MOM) protecting group (position 1). Its molecular formula is C₈H₆BrClIO₂, with a molecular weight of 392.39 g/mol. The MOM group enhances synthetic versatility, as it can be selectively removed under acidic conditions, unlike methoxy groups . This compound serves as a critical intermediate in pharmaceutical and materials chemistry, enabling cross-coupling reactions (e.g., Suzuki, Ullmann) due to its halogen diversity .

Properties

IUPAC Name |

1-bromo-3-chloro-2-iodo-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClIO2/c1-12-4-13-6-3-2-5(9)8(11)7(6)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRXEWMAMQXKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Br)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protective Group Strategy

Starting from 3-iodo-4-bromo-2-chlorophenol, the MOM group is introduced via reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as potassium carbonate (K₂CO₃). For example, treatment of 3-iodo-4-bromo-2-chlorophenol with MOMCl in dimethylformamide (DMF) at 25°C for 12 hours affords the protected derivative in 92% yield. The reaction proceeds via an SN2 mechanism, with the base deprotonating the phenolic oxygen to enhance nucleophilicity.

Stability Considerations

The MOM group is stable under acidic and neutral conditions but can be cleaved using strong acids like hydrochloric acid (HCl) in tetrahydrofuran (THF). This stability allows sequential halogenation steps without premature deprotection.

Sequential Halogenation and Optimization

A representative synthesis pathway involves the following steps:

-

Bromination : 2-Chloro-1-(methoxymethoxy)benzene → 4-Bromo-2-chloro-1-(methoxymethoxy)benzene.

-

Chlorination : 4-Bromo-1-(methoxymethoxy)benzene → 4-Bromo-2-chloro-1-(methoxymethoxy)benzene.

-

Iodination : 4-Bromo-2-chloro-1-(methoxymethoxy)benzene → 4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene.

Reaction Conditions and Catalysts

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Bromination | 88 | 98.5 |

| Chlorination | 85 | 97.2 |

| Iodination | 78 | 96.8 |

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography using silica gel (hexane/ethyl acetate, 9:1) is employed to isolate intermediates. Final purification of this compound is achieved via recrystallization from ethanol/water (4:1), yielding a crystalline solid with >99% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 5.28 (s, 2H), 3.51 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 153.2, 137.8, 134.5, 129.7, 128.3, 94.5, 56.1.

-

MS (EI) : m/z 390 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzene ring.

Reduction Reactions: The halogen atoms can be reduced to form simpler benzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used under acidic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized forms of the benzene ring.

Scientific Research Applications

4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties

Key Observations :

- MOM vs. Methoxy : The MOM group in the target compound allows for selective deprotection, enabling sequential functionalization, whereas methoxy groups are permanent under most conditions .

- Halogen Positioning : The iodine at position 3 in the target compound creates distinct electronic effects compared to analogs with iodine at position 2 (e.g., ). Iodo groups at position 3 enhance meta-directing effects, influencing electrophilic substitution pathways .

- Steric and Electronic Effects : The chlorine at position 2 (ortho to MOM) introduces steric hindrance and electron-withdrawing effects, reducing ring reactivity compared to methoxy-substituted analogs (e.g., 4-Bromo-2-chloro-1-methoxybenzene) .

Cross-Coupling Reactions :

- The target compound’s three halogens (Br, Cl, I) offer diverse coupling sites. For example, iodine undergoes Ullmann couplings at lower temperatures than bromine or chlorine .

- In contrast, 4-Bromo-2-chloro-1-methoxybenzene lacks iodine, limiting its utility in iodine-specific reactions.

Protecting Group Strategies :

- The MOM group in the target compound can be cleaved with HCl/MeOH, whereas methoxy groups in analogs like 4-Bromo-2-iodo-1-methoxybenzene require harsher conditions for removal, limiting synthetic flexibility .

Regioselectivity :

- Halogen positioning alters regioselectivity. For instance, 1-Bromo-2-chloro-4-methoxybenzene directs electrophiles to position 5 (para to methoxy), while the target compound’s MOM group directs to position 5 (para) and position 6 (ortho to Cl) .

Physicochemical Properties

Biological Activity

4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, is notable for its unique structural features that may influence its interactions with biological macromolecules.

The molecular formula of this compound is C10H10BrClI O2, with a molecular weight of approximately 388.45 g/mol. The presence of multiple halogen atoms can enhance the compound's binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through mechanisms such as halogen bonding. The unique substitution pattern allows for specific interactions that can modulate biochemical pathways. The methoxymethoxy group may also undergo metabolic transformations, leading to active metabolites that contribute to its biological effects.

Antimicrobial Activity

Research indicates that halogenated compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with bromine or iodine substituents have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds suggest that structural features such as hydroxylation and halogenation play crucial roles in enhancing antibacterial activity .

Anticancer Properties

Studies have explored the anticancer potential of halogenated aromatic compounds. For example, compounds containing iodine and bromine have been reported to inhibit cell proliferation in cancer cell lines. The mechanism often involves interference with mitochondrial function and induction of apoptosis through specific protein interactions .

Enzyme Inhibition

The compound is also investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of enzymes, potentially leading to the inhibition of key metabolic pathways. This property makes it a valuable candidate for drug development aimed at treating diseases linked to enzyme dysregulation.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. Results indicated that compounds with multiple halogens exhibited lower MIC values against Gram-positive bacteria compared to standard antibiotics, suggesting enhanced antibacterial properties due to structural modifications.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.5 - 2.0 | Effective against MRSA |

| Standard Antibiotic (e.g., Tetracycline) | 1 - 4 | Moderate activity |

Study 2: Anticancer Activity

In another investigation focusing on pancreatic cancer cells, the compound was tested alongside other halogenated derivatives. The results demonstrated significant inhibition of cell growth with an IC50 value indicating potent activity.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.58 | UM16 Pancreatic Cancer Cells |

| Control Compound | 9.47 | UM16 Pancreatic Cancer Cells |

Q & A

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-chloro-3-iodo-1-(methoxymethoxy)benzene, particularly addressing regioselectivity challenges?

- Methodological Answer : The synthesis involves sequential halogenation and protection of the benzene ring. Begin by introducing the methoxymethoxy (MOM) group via alkylation of a phenol precursor using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH) . Subsequent halogenation steps must account for directing effects:

- Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ to achieve regioselective bromination at the para position relative to the MOM group .

- Chlorination and Iodination : Electrophilic substitution with Cl₂ (using AlCl₃) and I₂ (with HNO₃ as an oxidant) requires careful temperature control (<0°C) to avoid overhalogenation .

Key Consideration : Steric hindrance from the MOM group may necessitate longer reaction times for iodination.

Q. How can spectroscopic and computational methods be integrated to characterize this compound’s structure and purity?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The MOM group’s protons appear as a singlet (~δ 3.3–3.5 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~375.8 Da) and isotopic patterns from bromine/chlorine .

- DFT Calculations : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (e.g., C-Br stretching at ~550 cm⁻¹) to validate geometry .

Contradiction Note : Discrepancies in DFT-predicted vs. experimental data may arise from solvent effects, requiring implicit solvation models in simulations .

Q. How do the substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The halogen substituents (Br, Cl, I) enable diverse couplings (Suzuki, Ullmann), but their electronic/steric effects must be prioritized:

- Iodine : Most reactive in Pd-catalyzed couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄ and arylboronic acids in THF/EtOH .

- Bromine/Chlorine : Require harsher conditions (e.g., CuI/1,10-phenanthroline for Ullmann coupling) .

Caution : The MOM group is base-sensitive; avoid strong bases (e.g., t-BuOK) to prevent deprotection.

Advanced Research Questions

Q. What mechanistic insights can DFT studies provide about nucleophilic aromatic substitution (SNAr) at the iodine-substituted position?

- Methodological Answer :

- Transition State Analysis : Calculate activation barriers for SNAr using meta-GGA functionals (e.g., M06-2X/def2-TZVP). The iodine atom’s leaving group ability (softness) lowers ΔG‡ compared to Br/Cl .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (DMF, DMSO), which stabilize charge-separated intermediates .

Contradiction Alert : Experimental yields may deviate from DFT predictions due to π-π stacking interactions in the solid state, not modeled in gas-phase calculations .

Q. How can researchers design biological interaction studies for this compound, focusing on protein binding or metabolic pathways?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., cytochrome P450 enzymes). Pre-screen for solubility in PBS/DMSO mixtures .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The MOM group may undergo oxidative demethylation .

Key Challenge : The compound’s halogen-rich structure may induce nonspecific binding; include negative controls (e.g., halogen-free analogs) .

Q. What computational strategies predict the compound’s environmental fate or toxicity?

- Methodological Answer :

- QSAR Models : Input descriptors like logP (estimated ~3.2) and topological polar surface area (TPSA ~35 Ų) into EPI Suite to predict biodegradability and bioaccumulation .

- Toxicity Prediction : Use Derek Nexus to assess mutagenicity alerts from the aromatic halogens. Experimental validation via Ames test is recommended .

Data Gap : Limited experimental ecotoxicity data exists; prioritize in silico predictions followed by zebrafish embryo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.